3,5-Dibromo-2-hydroxybenzonitrile
Overview
Description
3,5-Dibromo-2-hydroxybenzonitrile (DBHBN) is an organic compound belonging to the class of nitriles and is a derivative of benzonitrile. DBHBN is a colorless, crystalline solid with a molecular weight of 297.93 g/mol and a melting point of 125-126°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. It has been widely used in organic synthesis and as a reagent in various research studies.
Scientific Research Applications
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Herbicide Research
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile, also known as bromoxynil, is used as a herbicide .
- Methods of Application : The herbicide bromoxynil was tested on mitochondria from etiolated pea (Pisum sativum L. cv Alaska) stems .
- Results or Outcomes : This compound, when used at micromolar concentrations (approximately 20 µM), inhibited malate- and succinate-dependent respiration by intact mitochondria but not oxidation of exogenously added NADH .
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Eco-friendly Preparation
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile has been prepared in high yield from 4-hydroxy-benzonitrile using an eco-friendly brominating reagent .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of an eco-friendly brominating reagent .
- Results or Outcomes : The process results in a highly pure 3,5-dibromo-2-hydroxybenzonitrile (bromoxynil) prepared in high yield .
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Controlled Release of Herbicides
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile (bromoxynil) is used in the development of controlled release formulations of pesticides .
- Methods of Application : Bromoxynil is intercalated into Zn–Al hydrotalcite nanosheets (herbicide@HTlcs) using a modified co-precipitation method .
- Results or Outcomes : The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
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Synthesis of 3,4-fused isoquinolin-1(2H)-one Analogs
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile as a synthetic reagent .
- Results or Outcomes : The process results in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs .
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Ampakine Heterocycles Synthesis
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of ampakine heterocycles .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile as a synthetic reagent .
- Results or Outcomes : The process results in the synthesis of ampakine heterocycles, which are promising as a therapy for neurodegenerative diseases .
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Proteomics Research
- Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used in proteomics research .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile .
- Results or Outcomes : The process results in the advancement of proteomics research .
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWHVRXNOVUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382041 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxybenzonitrile | |
CAS RN |
40718-08-9 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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